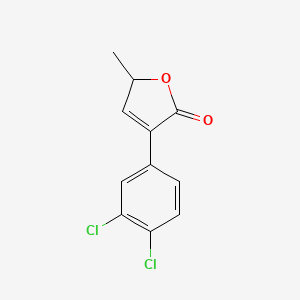
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is an organic compound that belongs to the class of furanones It is characterized by a furan ring substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- typically involves the reaction of 3,4-dichlorophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: Halogen substitution reactions can occur at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrofuranones.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenylacetonitrile
Uniqueness
2(5H)-Furanone, 3-(3,4-dichlorophenyl)-5-methyl- is unique due to its furanone ring structure, which imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
301854-02-4 |
|---|---|
Molecular Formula |
C11H8Cl2O2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O2/c1-6-4-8(11(14)15-6)7-2-3-9(12)10(13)5-7/h2-6H,1H3 |
InChI Key |
CAHIYFYECGBERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















